![molecular formula C16H11Cl2NO3S B2771565 4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline CAS No. 1400541-28-7](/img/structure/B2771565.png)
4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline, also known by its chemical formula C16H11Cl2NO3S , is a synthetic compound. It falls within the quinoline class of organic molecules. The compound’s molecular weight is 368.23 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with two chlorine atoms at positions 4 and 7. Additionally, a sulfonyl group is attached to the quinoline ring, while a methoxyphenyl group is positioned at the 3-position. The compound’s structure plays a crucial role in its properties and interactions .
Applications De Recherche Scientifique
Antibacterial Activity
A study by Alavi et al. (2017) focused on the synthesis of novel quinoxaline sulfonamides, including derivatives of 4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline. These compounds were evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria, highlighting their potential in combating bacterial infections (Alavi et al., 2017).
Corrosion Inhibition
Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including this compound, for their corrosion inhibition properties on iron. The study used quantum chemical and molecular dynamics simulation approaches, indicating the compound's potential in protecting metals from corrosion (Erdoğan et al., 2017).
Fluorescence and Quantum Chemical Investigations
Le et al. (2020) synthesized multi-substituted quinoline derivatives and investigated their fluorescence properties. These derivatives, related to this compound, displayed pH-dependent fluorescence, which could be useful in various scientific and industrial applications (Le et al., 2020).
Green Corrosion Inhibitors
Singh et al. (2016) analyzed quinoline derivatives as green corrosion inhibitors for mild steel in acidic mediums. Their findings suggest that these compounds, including this compound, effectively inhibit corrosion through molecular adsorption on the metal surface (Singh et al., 2016).
Anticancer Activities
Solomon et al. (2019) examined 4-aminoquinoline derivatives, including sulfonyl analogs, for their anticancer activities. These compounds demonstrated effectiveness against various cancer cell lines, suggesting the potential therapeutic application of this compound in cancer treatment (Solomon et al., 2019).
Propriétés
IUPAC Name |
4,7-dichloro-3-(3-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-22-11-3-2-4-12(8-11)23(20,21)15-9-19-14-7-10(17)5-6-13(14)16(15)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJAJSDQRIDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2771487.png)
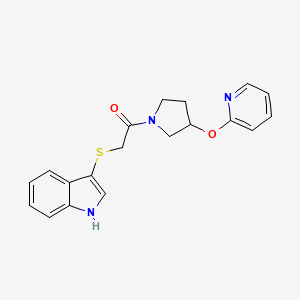
![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)

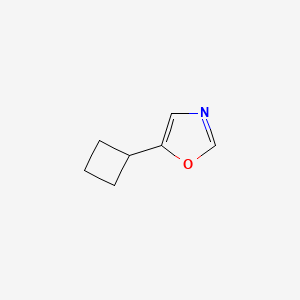
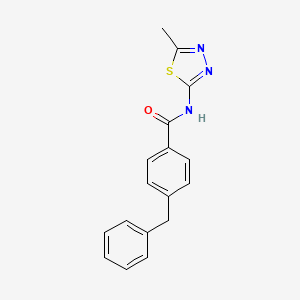
![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-3-ylpropan-1-ol](/img/structure/B2771494.png)
![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)
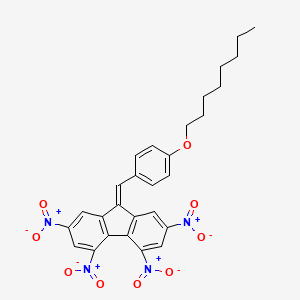
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771497.png)

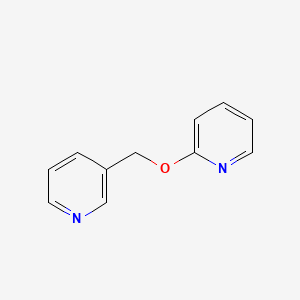
![N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide](/img/structure/B2771504.png)
